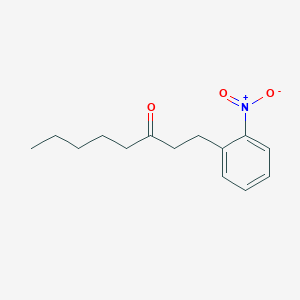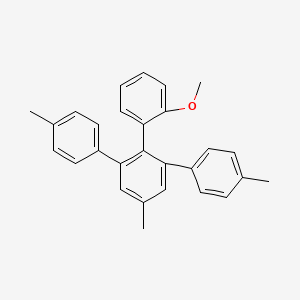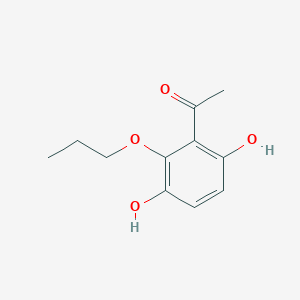
2-(Heptan-3-yl)-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptan-3-yl)-1,3-dioxolan-4-one: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by a heptan-3-yl group attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptan-3-yl)-1,3-dioxolan-4-one typically involves the reaction of heptan-3-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include:
Reagents: Heptan-3-one, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Often performed in an inert solvent like toluene
Temperature: Reflux conditions to drive the reaction to completion
Time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Heptan-3-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Diols
Substitution Products: Various substituted dioxolanes depending on the nucleophile used
Applications De Recherche Scientifique
2-(Heptan-3-yl)-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Heptan-3-yl)-1,3-dioxolan-4-one involves its interaction with various molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The heptan-3-yl group can also participate in hydrophobic interactions, influencing the compound’s binding affinity to different targets.
Comparaison Avec Des Composés Similaires
- (2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol
- 2-(1-Ethylpentyl)-1,3-dioxolane
- 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol
Comparison: 2-(Heptan-3-yl)-1,3-dioxolan-4-one is unique due to its specific heptan-3-yl substitution, which imparts distinct chemical and physical properties compared to other dioxolanes
Propriétés
Numéro CAS |
651291-21-3 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-heptan-3-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-8(4-2)10-12-7-9(11)13-10/h8,10H,3-7H2,1-2H3 |
Clé InChI |
WYNKNUIOQDDBII-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C1OCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


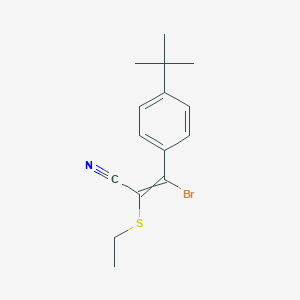
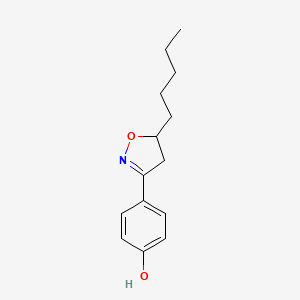

![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
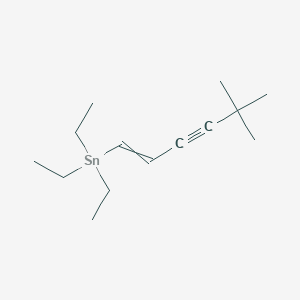
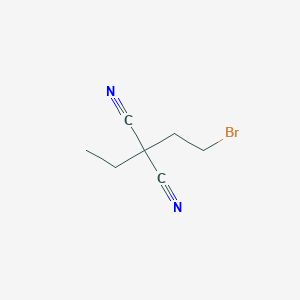

![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
![2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran](/img/structure/B12606653.png)
